Bisandrographolide is a unique diterpenoid dimer primarily isolated from Andrographis paniculata, a medicinal plant with a rich history in traditional medicine. It belongs to the labdane class of diterpenoids, characterized by their complex, often multicyclic structures. Bisandrographolide stands out even within this class due to its unusual dimeric nature, consisting of two labdane units linked together. This complex structure contributes to its intriguing biological activities, prompting scientific investigations into its potential therapeutic applications. [, ]
Andrographis paniculata, commonly referred to as "King of Bitters," is a herbaceous plant native to South Asian regions. The compound bisandrographolide A is specifically extracted from the leaves and stems of this plant, where it exists alongside other bioactive compounds such as andrographolide and neoandrographolide. The classification of bisandrographolide A falls within the diterpenoid family, which plays crucial roles in various biological processes.
The synthesis of bisandrographolide A can be approached through both natural extraction and synthetic methodologies. The extraction process typically involves the following steps:
Synthetic routes have also been explored, often starting from andrographolide, which involves various chemical modifications such as acetylation or benzoylation to yield bisandrographolide A.
The molecular structure of bisandrographolide A can be described by its chemical formula , with a molecular weight of approximately 664.87 g/mol. The structure features multiple rings characteristic of diterpenoids, including a bicyclic core with various functional groups that contribute to its biological activity.
Bisandrographolide A participates in various chemical reactions, particularly those involving functional group transformations. Key reactions include:
These reactions often require specific conditions such as temperature control, solvent choice, and catalysts to optimize yields.
The mechanism of action for bisandrographolide A primarily involves its interaction with ion channels, specifically the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.
Bisandrographolide A possesses distinct physical and chemical properties that influence its behavior in biological systems:
The applications of bisandrographolide A span various fields, primarily focusing on medicinal chemistry and pharmacology:
Andrographis paniculata (Burm. f.) Nees, known as "Chuanxinlian" in China, "Kalmegh" in India, and "King of Bitters" globally, holds a paramount position in traditional medicine systems across Asia. For centuries, preparations from this herbaceous plant have been extensively employed for treating respiratory infections (sore throat, tonsillitis, influenza), fever, diarrhea, and inflammatory conditions, primarily due to their purported "heat-clearing and detoxifying" properties [1] [6] [9]. In Ayurveda and Traditional Chinese Medicine (TCM), it functions as a natural antibiotic and immunostimulant, often used as a first-line intervention during epidemics of infectious diseases. The plant's therapeutic reputation extends to snakebite management in some regions, underscoring its broad perceived efficacy against toxin-mediated pathologies [4] [6]. Modern pharmacological investigations have validated many traditional claims, revealing that its bioactive diterpenoids, particularly andrographolide and its derivatives, underpin its diverse biological activities. While monomeric diterpenes like andrographolide have been extensively studied, recent attention has shifted toward dimeric constituents like Bisandrographolide A (BAA), which exhibit distinct and potentially enhanced bioactivities [1] [10].
Table 1: Traditional Uses of Andrographis paniculata Across Regions
Region/Tradition | Common Name | Primary Traditional Uses | Biological Correlates (Modern Research) |
---|---|---|---|
China (TCM) | Chuanxinlian | Respiratory infections, Fever, Dysentery | Antiviral, Anti-inflammatory, Immunomodulatory [6] |
India (Ayurveda) | Kalmegh | Liver disorders, Malaria, Fever, Infections | Hepatoprotective, Antimalarial, Antimicrobial [9] |
Thailand | Fah Tha Lai | Common cold, Gastroenteritis | Antiviral, Antidiarrheal [1] |
Malaysia | Hempedu Bumi | Diabetes, Hypertension, Inflammatory conditions | Antidiabetic, Antihypertensive, Anti-inflammatory [9] |
Andrographis paniculata synthesizes a complex array of structurally distinct secondary metabolites, predominantly labdane-type diterpenoids and their derivatives. The phytochemical profile is dominated by the bitter-tasting andrographolide, a C20 diterpenoid lactone, along with its analogs 14-deoxyandrographolide, neoandrographolide, and 14-deoxy-11,12-didehydroandrographolide [1] [6] [8]. Beyond these monomers, the plant produces structurally sophisticated dimeric diterpenoids, formed via oxidative coupling or ether linkage of monomeric units. Bisandrographolide A (C40H56O8; MW 664.88) is a prominent symmetrical dimer first isolated from the aerial parts, particularly leaves [8] [10]. Its structure consists of two andrographolide-like units linked by an ether bond, characterized as 8α,8'α-bis(andrographolide) ether or 4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one [10]. Other dimeric compounds identified include bisandrographolide B, C, D, and the novel bis-andrographolide ether reported by Reddy et al. (2005) [8] [10]. These dimers generally exhibit lower abundance than andrographolide but possess unique biological properties attributed to their increased molecular complexity and rigidity [1] [8]. Their isolation typically involves ethanol/water extraction followed by chromatographic separation (silica gel, Sephadex LH-20, HPLC) [8].
Table 2: Key Dimeric Diterpenoids in Andrographis paniculata
Compound Name | Molecular Formula | Molecular Weight | Structural Features | Reference |
---|---|---|---|---|
Bisandrographolide A (BAA) | C40H56O8 | 664.88 | Symmetrical ether-linked dimer | [8] [10] |
Bisandrographolide B | C40H56O8 | 664.88 | Isomer of BAA (different linkage position) | [8] |
Bisandrographolide C | C40H56O8 | 664.88 | Isomer of BAA | [10] |
Bisandrographolide D | C40H56O8 | 664.88 | Isomer of BAA | [8] |
Novel Bis-andrographolide Ether | C40H56O8 | 664.88 | Asymmetrical ether linkage (reported 2005) | [8] |
The discovery of Bisandrographolide A emerged from systematic phytochemical investigations into Andrographis paniculata during the late 20th and early 21st centuries. While andrographolide was isolated and characterized as early as 1951, the presence of dimeric diterpenoids remained unrecognized for several more decades. Initial evidence for dimers surfaced through chromatographic anomalies observed during the purification of plant extracts, where fractions exhibited biological activity inconsistent with known monomers [8]. The first definitive identification and structural elucidation of BAA were achieved through advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, 2D-COSY, HMBC, HSQC) and Mass Spectrometry (ESI-MS). Chen et al. (2006) played a significant role in characterizing multiple diterpenoids, including bisandrographolides, from the 85% ethanol extract of the aerial parts [8] [10]. Gonnade et al. (2005) further confirmed the structure of a novel bis-andrographolide ether via X-ray crystallography, providing unequivocal proof of the dimeric configuration and stereochemistry [10]. A pivotal breakthrough occurred in 2006 when Smith et al. identified BAA as the specific constituent in A. paniculata extracts responsible for potently activating Transient Receptor Potential Vanilloid 4 (TRPV4) channels, distinguishing it from the inactive monomer andrographolide [4]. This discovery provided a molecular mechanism potentially underlying some traditional uses of the herb, particularly concerning thermoregulation (fever) and inflammation. The compound's CAS registry number (160498-00-0) and detailed spectral data are now well-documented, facilitating further research [10].
Despite its promising biological activities, significant research gaps hinder the comprehensive understanding and therapeutic translation of Bisandrographolide A:
Table 3: Critical Research Gaps and Proposed Approaches for Bisandrographolide A
Research Gap Type | Specific Gap | Consequence | Proposed Research Approach |
---|---|---|---|
Evidence Gap | Unclear in vivo mechanism (TRPV4 vs. CD81 vs. others) | Difficulty prioritizing therapeutic indications | Target validation using KO models & specific inhibitors in disease models |
Methodological Gap | Undefined PK/PD & bioavailability | Uncertain dosing; low efficacy in vivo | Develop novel formulations (e.g., SNEDDS, NPs); conduct rigorous PK studies |
Contextual Gap | Narrow disease focus (mainly viral, cancer) | Missed therapeutic opportunities | Screen in metabolic, neurological, fibrotic disease models |
Population Gap | Absence of human data | Hinders clinical translation | Conduct GLP toxicology; design early-phase clinical trials |
Compound Names Mentioned: Andrographolide, 14-Deoxyandrographolide, Neoandrographolide, 14-Deoxy-11,12-didehydroandrographolide, Bisandrographolide A, Bisandrographolide B, Bisandrographolide C, Bisandrographolide D, Novel Bis-andrographolide Ether.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7